molecular formula C18H19Cl2N3OS B11992622 N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide

N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide

Cat. No.: B11992622
M. Wt: 396.3 g/mol
InChI Key: BZNOSSLHSGLKKD-UHFFFAOYSA-N
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Description

N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide is a complex organic compound with a molecular formula of C18H19Cl2N3OS. This compound is known for its unique chemical structure, which includes a dichloroethyl group, a toluidinocarbothioyl group, and a methylbenzamide group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with 2,2-dichloroethylamine to form an intermediate. This intermediate is then reacted with 4-toluidinocarbothioyl chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichloroethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Sodium azide, thiols; polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Azides, thiol derivatives.

Scientific Research Applications

N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{2,2-dichloro-1-[(4-iodoanilinocarbothioyl)amino]ethyl}-4-methylbenzamide
  • N-{2,2-dichloro-1-[(4-chloroanilinocarbothioyl)amino]ethyl}-4-methylbenzamide
  • N-{2,2-dichloro-1-[(4-fluoroanilinocarbothioyl)amino]ethyl}-4-methylbenzamide

Uniqueness

N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19Cl2N3OS

Molecular Weight

396.3 g/mol

IUPAC Name

N-[2,2-dichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]-4-methylbenzamide

InChI

InChI=1S/C18H19Cl2N3OS/c1-11-3-7-13(8-4-11)17(24)22-16(15(19)20)23-18(25)21-14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,22,24)(H2,21,23,25)

InChI Key

BZNOSSLHSGLKKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C

Origin of Product

United States

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